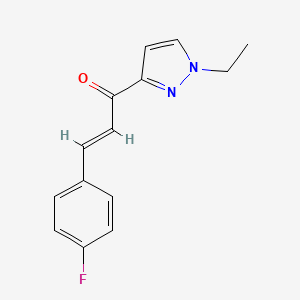![molecular formula C15H23ClN2O2S B5377871 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5377871.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine, also known as TAK-715, is a small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). This enzyme is involved in the regulation of inflammation, cell differentiation, and apoptosis. TAK-715 has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.
作用機序
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in inflammation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to have anti-inflammatory effects, reduce cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In animal models of rheumatoid arthritis, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce joint inflammation and bone destruction. In Alzheimer's disease, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce amyloid-beta production and improve cognitive function.
実験室実験の利点と制限
One advantage of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine is its specificity for p38 MAPK, which allows for the study of specific downstream signaling pathways that are involved in various diseases. However, one limitation is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
1. Further studies are needed to determine the safety and efficacy of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in clinical settings.
2. The potential of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine as a therapeutic agent in other diseases such as diabetes, cardiovascular disease, and chronic obstructive pulmonary disease should be explored.
3. The development of more potent and selective p38 MAPK inhibitors should be pursued.
4. The use of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in combination with other therapies such as chemotherapy, radiation therapy, and immunotherapy should be investigated.
5. The role of p38 MAPK in the regulation of stem cell differentiation and regeneration should be studied, and the potential of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine as a modulator of these processes should be explored.
合成法
The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine involves several steps, starting with the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with propylpiperazine in the presence of a base such as triethylamine. This intermediate is then reacted with sodium cyanoborohydride to form 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine.
科学的研究の応用
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In rheumatoid arthritis, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to inhibit the production of inflammatory cytokines and reduce joint inflammation in animal models. In cancer, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting p38 MAPK-mediated cell survival pathways. In Alzheimer's disease, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce the production of amyloid-beta peptides, which are believed to contribute to the development of the disease.
特性
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-propylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-4-5-17-6-8-18(9-7-17)21(19,20)15-11-12(2)14(16)10-13(15)3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWINOBQOUEMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377819.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5377826.png)
![N-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]urea](/img/structure/B5377834.png)
![2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)
![(3aR*,7aS*)-5-methyl-2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5377841.png)


![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)
![2-cyclohexyl-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5377888.png)
![N-[2-(acetylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B5377892.png)